molecular formula C4H9NO3 B167257 4-Amino-3-hydroxybutyric acid CAS No. 352-21-6

4-Amino-3-hydroxybutyric acid

Cat. No. B167257
CAS RN: 352-21-6
M. Wt: 119.12 g/mol
InChI Key: YQGDEPYYFWUPGO-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybutyric acid, also known as (S)-GABOB, is a compound that can be prepared starting from ethyl (S)-4-chloro-3-hydroxybutyrate . Its structural formula is H2NCH2CH(OH)CH2CO2H .


Synthesis Analysis

The synthesis of 4-Amino-3-hydroxybutyric acid has been discussed in several papers . A notable method involves a three-step synthesis from crotonic acid, which includes bromination by the Wohl-Ziegler reaction to 4-bromocrotonic acid, conversion with ammonium hydroxide into 4-aminocrotonic acid, and final reflux in water in the presence of a strong acid resin .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-hydroxybutyric acid is represented by the linear formula H2NCH2CH(OH)CH2CO2H . It has a molecular weight of 119.12 . The InChI string representation is 1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) .


Chemical Reactions Analysis

The chemical reactions involving 4-Amino-3-hydroxybutyric acid are complex and involve several steps . For instance, one study discusses the ultrasonically promoted epoxidation of allyl cyanide with m-chloroperoxybenzoic acid giving oxiranylacetonitrile as a key step .


Physical And Chemical Properties Analysis

4-Amino-3-hydroxybutyric acid is a white to yellow powder or crystals . It has a melting point of 223 °C (dec.) (lit.) . The compound is suitable for solution phase peptide synthesis .

properties

IUPAC Name

4-amino-3-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YQGDEPYYFWUPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)O)C(=O)O
Source PubChem
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Molecular Formula

C4H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID1045877
Record name 4-Amino-3-hydroxybutyric acid
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Molecular Weight

119.12 g/mol
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Product Name

4-Amino-3-hydroxybutyric acid

CAS RN

924-49-2, 352-21-6
Record name 4-Amino-3-hydroxybutanoic acid
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Record name Gamma-amino-beta-hydroxybutyric acid [JAN]
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Record name Butanoic acid, 4-amino-3-hydroxy-
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Record name D,L-4-amino-3-hydroxybutyric acid
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Record name .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does GABOB interact with its target and what are the downstream effects?

A1: GABOB acts primarily as an agonist at GABA receptors, particularly GABAC receptors. [, ] While it shows higher affinity for GABA binding sites in vitro, its in vivo efficacy seems more aligned with activating GABA receptors. [] GABOB's action on these receptors leads to increased chloride ion conductance, resulting in neuronal hyperpolarization and inhibition of neuronal activity. [, ]

Q2: Are there enantioselective actions of GABOB at GABA receptors?

A2: Yes, research suggests that the R-(-)-enantiomer of GABOB acts as a full agonist at GABAC ρ(1) receptors, while the S-(+)-enantiomer demonstrates antagonistic properties. [] This enantioselectivity is thought to be influenced by the interaction of GABOB's hydroxyl group with threonine 244 in the receptor's binding site. []

Q3: How does the structure of GABOB compare to other GABAergic compounds, such as GABA itself?

A3: GABOB possesses a hydroxyl group at the β-position relative to the amino group, distinguishing it from GABA. [] This structural difference contributes to GABOB's unique pharmacological profile, including its enantioselective actions at GABA receptors. [, ]

Q4: What is the impact of structural modifications on the activity of GABOB analogs?

A4: Research exploring hydroxylated analogs of 5-aminovaleric acid, designed as hybrids of GABOB and the GABAB antagonist 5-aminovaleric acid (DAVA), reveals valuable structure-activity relationships. [] Notably, the (S)-(-) enantiomer of 5-amino-2-hydroxyvaleric acid and the (R)-(-) enantiomer of 5-amino-4-hydroxyvaleric acid demonstrate moderate affinity for GABAB receptors and exhibit antagonist activity in guinea pig ileum preparations. [] These findings suggest that introducing hydroxyl groups at specific positions can modulate the activity and potentially the subtype selectivity of GABOB analogs.

Q5: What is the molecular formula and weight of GABOB?

A5: GABOB has a molecular formula of C4H9NO3 and a molecular weight of 119.12 g/mol.

Q6: What spectroscopic data is available for GABOB?

A6: While the provided abstracts do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would be valuable in elucidating GABOB's structure. These methods could provide information about proton and carbon environments, functional group identification, and molecular vibrations.

Q7: What analytical methods are commonly employed to characterize and quantify GABOB?

A7: Several analytical techniques are applicable for GABOB analysis:

  • Reversed-phase liquid chromatography (HPLC): This versatile technique allows for the separation and quantification of GABOB in biological samples. []
  • Spectrofluorometry: After derivatization with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), GABOB enantiomers can be separated and detected with high sensitivity. []
  • Thin layer chromatography (TLC) combined with autoradiography: This technique allows for the separation and identification of radiolabeled GABOB and its metabolites. []

Q8: What are some efficient synthetic routes for GABOB?

A8: The provided research outlines several synthetic approaches to GABOB, including:

  • From crotonic acid: A three-step synthesis involving bromination, amination, and hydrolysis provides GABOB in good yields. []
  • From (R)-4-(trichloromethyl)-oxetan-2-one: Selective reduction of this compound yields ethyl (R)-3-hydroxy-4-chlorobutyrate, a key intermediate for synthesizing (R)-GABOB and (R)-carnitine. []
  • From cyclic ene-carbamates: Ruthenium tetroxide oxidation of these compounds yields ω-(N-formylamino)carboxylic acids, which can be further converted to GABOB. [, ]

Q9: What are the material compatibility and stability aspects of GABOB?

A9: The provided research focuses primarily on GABOB's biological activity and synthetic pathways. Further studies are needed to understand its material compatibility and stability under various conditions. Assessing its stability in different solvents, temperatures, and pH ranges would be crucial for potential pharmaceutical applications.

Q10: Does GABOB exhibit any catalytic properties?

A10: Based on the provided research, GABOB is not reported to possess any significant catalytic properties.

Q11: Have computational methods been employed in GABOB research?

A11: While the provided abstracts do not delve into computational studies, molecular modeling techniques could be employed to understand GABOB's interactions with its target receptors. Docking simulations could provide insights into the binding modes and affinities of GABOB enantiomers and analogs, further guiding the design of novel GABOB-based ligands.

Q12: What is known about the pharmacokinetics of GABOB?

A12: Research indicates that (3R)-(-)-GABOB (L-GABOB) is more readily absorbed into the bloodstream and organs, including the brain, compared to (3S)-(+)-GABOB (D-GABOB). [] L-GABOB is also metabolized faster in the liver and kidney. [] These findings highlight the importance of chirality in GABOB's pharmacokinetic profile.

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